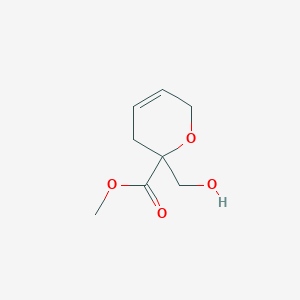

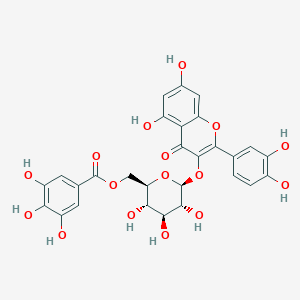

![molecular formula C19H22N4O4 B2493209 methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate CAS No. 1251699-18-9](/img/structure/B2493209.png)

methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, starting from corresponding acetoacetic esters. These processes are crucial for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems. Such methods demonstrate the compound's intricate synthesis pathway, showcasing the versatility of pyrimidine chemistry in generating complex molecular structures (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like the title compound often involves hydrogen bonding and π-π interactions, contributing to their stability and reactivity. Studies such as those on 2-amino-4,6-dimethylpyridinium benzoate reveal the importance of N—H⋯O hydrogen bonds and π–π interactions in stabilizing the molecular structure, suggesting similar stabilizing interactions could be present in the title compound (Asaruddin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives, including various substitution reactions, plays a crucial role in their application in synthesizing heterocyclic systems. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been utilized to prepare various heterocyclic systems, highlighting the reactivity of similar compounds (Toplak et al., 1999).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds, like 2-amino-4-methoxy-6-methylpyrimidine, provide insights into how hydrogen bonding and pi-stacking interactions affect these properties, suggesting that the title compound may exhibit similar physical characteristics (Glidewell et al., 2003).

科学的研究の応用

Herbicide Development

Research has highlighted the compound's application in herbicide development. Modifications to its structure have led to the synthesis of effective compounds against barnyard grass in paddy rice, showcasing its potential in agricultural chemistry. For example, extensive modifications to different moieties of a prototype compound resulted in the identification of a novel herbicide, KIH-6127, demonstrating significant herbicidal activity (M. Tamaru et al., 1997).

Synthesis of Heterocyclic Systems

Another application is in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals. The compound has been used as a reagent or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it facilitated the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, contributing to the exploration of new therapeutic agents (Lovro Selič et al., 1997).

Anticancer Drug Development

In the realm of medicinal chemistry, derivatives of the compound have been investigated for their potential as anticancer drugs. For example, a study described the synthesis and biological evaluation of a compound exhibiting selective inhibition of histone deacetylases, highlighting its promise as an anticancer drug (Nancy Z. Zhou et al., 2008).

Insecticidal and Antibacterial Potential

Furthermore, derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, offering insights into the compound's application in developing new pest control agents and antimicrobial substances. One study presented the synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics, demonstrating their efficacy against certain insects and bacteria (P. P. Deohate et al., 2020).

作用機序

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The structure–activity relationship (sar) of similar compounds suggests that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

特性

IUPAC Name |

methyl 2-[[2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-13-11-17(25)23(19(20-13)22-9-5-6-10-22)12-16(24)21-15-8-4-3-7-14(15)18(26)27-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWSLEDAGRYBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

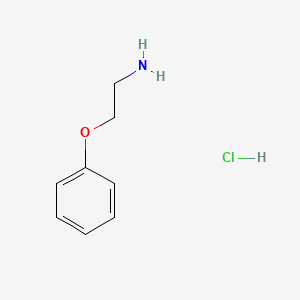

![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)

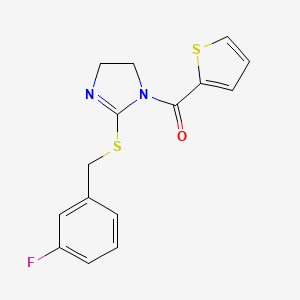

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)

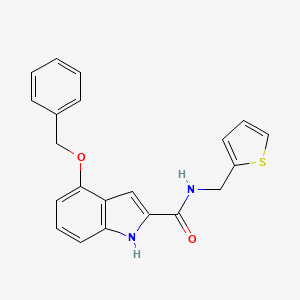

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)